N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
5786-66-3 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H12N6/c1-2-5-13-9(3-1)4-6-14-11-10-12(16-7-15-10)18-8-17-11/h1-3,5,7-8H,4,6H2,(H2,14,15,16,17,18) |
InChI Key |
JUKIFJXSVAZTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 2 Pyridinyl Ethyl 1h Purin 6 Amine and Analogues
De Novo Synthesis Pathways of Purine (B94841) Scaffolds
The de novo synthesis of the purine ring system, a bicyclic aromatic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, can be accomplished through various classical and modern organic chemistry reactions. Two prominent pathways involve building the purine structure from either pyrimidine or imidazole precursors.
Synthesis from Pyrimidine Precursors
A well-established method for constructing the purine core is the Traube purine synthesis, which utilizes 4,5-diaminopyrimidine (B145471) as a key starting material. slideshare.net This pathway involves the cyclization of the imidazole ring onto the existing pyrimidine scaffold.
The general steps of the Traube synthesis are as follows:
Formylation: The synthesis typically begins with the formylation of a 4,5-diaminopyrimidine derivative. This is often achieved by reacting the diamine with formic acid. slideshare.net
Cyclodehydration: The resulting formylated intermediate then undergoes an intramolecular cyclization and dehydration to form the purine ring system. slideshare.net
To arrive at a purine scaffold suitable for the synthesis of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine, a common strategy is to first synthesize 6-chloropurine (B14466). This can be achieved by starting with 4,5-diamino-6-chloropyrimidine and reacting it with a one-carbon source like triethyl orthoformate or formic acid to close the imidazole ring.
Synthesis from Imidazole Derivatives
An alternative approach to the purine scaffold begins with a substituted imidazole derivative, onto which the pyrimidine ring is constructed. A common starting material for this pathway is 4-aminoimidazole-5-carboxamide. sci-hub.se This method mirrors aspects of the biosynthetic pathway of purines in nature. nih.gov
The key steps in this synthetic route include:
Ring Closure: The pyrimidine ring is formed by reacting 4-aminoimidazole-5-carboxamide with a one-carbon synthon. Reagents such as formic acid or its derivatives can be used to introduce the necessary carbon atom to complete the six-membered ring. sci-hub.se
Functional Group Interconversion: Following the formation of the purine ring, which initially yields hypoxanthine (B114508), further chemical modifications are necessary. To introduce a leaving group at the 6-position for subsequent amination, the hypoxanthine is typically converted to 6-chloropurine.
This route offers a distinct advantage in that it allows for the pre-functionalization of the imidazole ring, which can be beneficial for the synthesis of more complex purine analogues.
Functionalization Strategies for N6-Positioning
Once the purine scaffold, typically as 6-chloropurine, is synthesized, the next crucial step is the introduction of the desired side chain at the N6-position. This is achieved through a nucleophilic aromatic substitution reaction.
Introduction of the N-(2-(2-Pyridinyl)ethyl) Side Chain
The N-(2-(2-Pyridinyl)ethyl) side chain is introduced by reacting 6-chloropurine with 2-(2-aminoethyl)pyridine (B145717). In this reaction, the primary amine of 2-(2-aminoethyl)pyridine acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.
This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on a heteroaromatic system. The electron-withdrawing nature of the nitrogen atoms in the purine ring facilitates this substitution, making the C6 position susceptible to nucleophilic attack.
Reaction Conditions and Yield Optimization
The efficiency of the N6-alkylation reaction is highly dependent on the reaction conditions. Several factors can be optimized to maximize the yield of this compound and minimize the formation of byproducts.
Solvent: The choice of solvent is critical. Polar aprotic solvents such as ethanol, n-butanol, and dimethylformamide (DMF) are commonly used as they can solvate the reactants and facilitate the reaction. nih.govub.edu
Base: An appropriate base is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). nih.gov The presence of a base drives the reaction to completion by preventing the protonation of the amine nucleophile.
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. nih.gov Microwave irradiation has also been employed to accelerate the amination of 6-chloropurine derivatives, often leading to significantly reduced reaction times and improved yields. nih.govub.edu
Reactant Stoichiometry: The molar ratio of the reactants can also be adjusted to optimize the yield. Using a slight excess of the amine nucleophile can help to ensure the complete consumption of the 6-chloropurine starting material.
The table below summarizes typical conditions and reported yields for the N-alkylation of 6-chloropurine with various primary amines, illustrating the general parameters that would be considered for the synthesis of the target compound.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexylamine | Ethanol | DIPEA | 120 (Microwave) | 10 min | 95 | nih.gov |
| Benzylamine | n-Butanol | DIPEA | 75 | 16 h | 85 | nih.gov |
| Aniline | Ethanol | None | 75 | 16 h | 78 | nih.gov |
| tert-Butylamine | Acetonitrile | SnCl₄ | RT | 3 h | 78 | nih.gov |
Derivatization and Modification of the Purine Nucleus
The purine ring system presents multiple sites for chemical modification, including the carbon atoms at the C2 and C8 positions, and the nitrogen atoms at the N7 and N9 positions of the imidazole ring.
Substitutions at the C2 Position
The C2 position of the purine nucleus is a key site for introducing structural diversity. A common strategy involves the use of 2-halopurines as versatile intermediates for nucleophilic substitution reactions. For instance, starting from 6-chloro-2-fluoro-9H-purine, a variety of substituents can be introduced at the C2 position by reaction with appropriate nucleophiles. The synthesis of 2,6,9-trisubstituted purine derivatives often begins with the alkylation of a 2,6-dihalopurine, followed by sequential and regioselective substitution of the halogens. rsc.org
Another well-established precursor for C2 modification is 2-amino-6-chloropurine. The amino group can be diazotized and subsequently replaced, or the chloro group at C6 can be substituted first, followed by modification at C2. These multi-step sequences allow for the controlled introduction of a wide array of functional groups, including but not limited to, amino, alkoxy, and alkylthio moieties.
Table 1: Examples of Reagents for C2-Position Substitution
| Starting Material | Reagent/Condition | C2-Substituent |
|---|---|---|
| 2-Fluoro-6-substituted purine | R-NH₂ (Amines) | -NHR |
| 2-Fluoro-6-substituted purine | R-OH / Base (Alcohols) | -OR |
| 2-Fluoro-6-substituted purine | R-SH / Base (Thiols) | -SR |
| 2-Amino-6-substituted purine | NaNO₂ / H⁺ then Nu⁻ | Various (via Sandmeyer-type reactions) |
Modifications at the C8 Position
The C8 position of the purine ring offers another avenue for structural modification, although it is generally less reactive than the C2 and C6 positions. One synthetic strategy involves building the purine ring from substituted imidazole precursors. For example, 5-aminoimidazole-4-carbonitriles can be cyclized with reagents like formic acid, urea, or guanidine (B92328) to install various substituents at the C8 position. researchgate.net This de novo synthesis approach provides direct access to C8-functionalized purines. mdpi.com
Alternatively, direct functionalization of a pre-formed purine ring is possible. This can be achieved through methods such as direct C-H activation or via an initial halogenation (e.g., bromination) at the C8 position. mdpi.com The resulting 8-halopurine is a valuable intermediate that can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl, alkyl, or alkynyl groups.
Table 2: Synthetic Approaches for C8-Position Modification
| Method | Precursor | Reagent for C8-Group | Resulting C8-Substituent |
|---|---|---|---|
| De novo synthesis | 5-Aminoimidazole-4-carbonitrile | Formic Acid | -H |
| De novo synthesis | 5-Aminoimidazole-4-carbonitrile | Urea | =O (8-oxo) |
| Direct Halogenation | Purine derivative | Br₂ / H₂O | -Br |
| Cross-Coupling | 8-Bromopurine | R-B(OH)₂ / Pd catalyst | -R (Aryl, Alkyl) |
Alkylation and Acylation at N7 and N9 Positions
Alkylation of the imidazole nitrogen atoms (N7 and N9) of the purine ring is a common and crucial modification. Direct alkylation of N6-substituted purines with alkyl halides under basic conditions typically yields a mixture of N7 and N9 regioisomers. nih.gov The thermodynamically more stable N9 isomer is often the major product. acs.org However, the N7/N9 ratio can be influenced by several factors, including the steric bulk of the C6-substituent, the nature of the electrophile, the base, the solvent, and the reaction temperature.
Regioselective synthesis of either the N7 or N9 isomer is often desired and can be achieved through various strategic approaches:
N9-Selective Alkylation : The predominance of the N9 isomer can be enhanced by using specific reaction conditions. Furthermore, introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thereby directing alkylating agents to the N9 position. nih.govresearchgate.net For example, 6-(azolyl)purine derivatives with co-planar ring conformations can effectively shield the N7 nitrogen, leading to exclusive N9 alkylation. nih.gov
N7-Selective Alkylation : Achieving N7 selectivity is more challenging but can be accomplished using specific methodologies. One method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst such as SnCl₄. nih.govacs.org Another approach is the de novo synthesis from appropriately substituted imidazole precursors, which provides unambiguous regioselectivity but is often a multi-step process. mdpi.com
Table 3: Conditions Influencing N7 vs. N9 Alkylation Regioselectivity
| Condition | Favored Isomer | Rationale / Example | Reference(s) |
|---|---|---|---|
| Standard Alkylation (e.g., Alkyl halide, K₂CO₃, DMF) | N9 (Major), N7 (Minor) | N9 is the thermodynamically favored product. | mdpi.comnih.gov |
| Bulky C6-substituent | N9 | Steric shielding of the N7 position. | nih.govresearchgate.net |
| N-silylated purine + tert-alkyl halide + SnCl₄ | N7 | Lewis acid-catalyzed regioselective reaction. | nih.govacs.org |
| De novo synthesis from imidazole precursors | N7 or N9 | Regioselectivity is controlled by the synthetic route. | mdpi.comresearchgate.net |
Advanced Synthetic Techniques Employed in Purine Chemistry
Modern organic synthesis has introduced several advanced techniques that have been successfully applied to purine chemistry, enabling more efficient, selective, and environmentally friendly preparation of complex analogues.
Microwave-Enhanced Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields. This technique has been effectively used in [2+2+2] cyclotrimerization reactions of 6-(diynyl)purines with nitriles to construct 6-(pyridin-2-yl)purines with high efficiency and regioselectivity. researchgate.net
Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as purine nucleoside phosphorylases are used in one-pot transglycosylation reactions to produce nucleoside analogues. mdpi.com This approach avoids the need for protecting groups and the use of hazardous reagents, often proceeding with high efficiency and selectivity under mild conditions. mdpi.com
Photoredox and Nickel Dual Catalysis : This powerful strategy enables the late-stage functionalization of complex molecules. It has been applied to the direct sp²–sp³ cross-electrophile coupling of chloropurines with a wide range of alkyl bromides. nih.gov This method allows for the direct and regiospecific installation of alkyl groups on the purine core, even on unprotected nucleosides, facilitating rapid diversification. nih.gov
Vicarious Nucleophilic Substitution of Hydrogen (VNS) : The VNS reaction is an effective tool for introducing substituents onto electron-deficient aromatic rings. In purine chemistry, it has been utilized in the synthesis of N-7-substituted purines starting from commercially available 4-nitroimidazole. mdpi.comresearchgate.net This methodology allows for the efficient introduction of functional groups that pave the way for subsequent cyclization to form the desired purine ring system. mdpi.com
Despite extensive research, no specific scientific literature or data could be found regarding the biological activities and physiological roles of the chemical compound this compound in non-clinical plant contexts.
Therefore, this article cannot be generated as per the provided outline due to the lack of available information on the specified compound's effects on:
Plant Growth and Development (Cytokinin Activity)
Promotion of Cell Division and Differentiation
Influence on Lateral Branching and Shoot Formation
Retardation of Senescence
Modulation of Root Development and Morphology
Impacts on Seed Germination
In Vitro Biological Assays (Non-Human Systems)
General information on the cytokinin activity of other purine and pyridine (B92270) derivatives exists; however, no studies have been identified that specifically investigate this compound in these contexts. Without such research, it is not possible to provide the detailed, informative, and scientifically accurate content required for each specified section and subsection.
Biological Activities and Physiological Roles Non Clinical Contexts
Anti-Cytokinin and Antagonistic Activities of Analogues
Cytokinins are a class of plant hormones that regulate cell growth and differentiation. Certain purine (B94841) derivatives, structurally related to the natural cytokinin 6-benzylaminopurine (B1666704) (BAP), have been identified as cytokinin antagonists, acting at the receptor level. nih.govnih.gov
The compound 6-(2-hydroxy-3-methylbenzylamino)purine, known as PI-55, was the first identified molecule to antagonize cytokinin activity by directly inhibiting its receptors. nih.govresearchgate.net PI-55 is structurally similar to BAP, but specific substitutions on the aromatic side chain diminish its cytokinin activity and confer antagonistic properties. nih.gov It competitively inhibits the binding of the natural cytokinin trans-zeatin (B1683218) to the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3. nih.govresearchgate.net Genetic studies have shown that CRE1/AHK4 is the primary target for PI-55. nih.gov The antagonistic effects of PI-55 have been observed not only in Arabidopsis but in other plant species as well. nih.gov
Following the discovery of PI-55, further research led to the identification of other cytokinin receptor antagonists. One such compound is 6-(2,5-Dihydroxybenzylamino)purine (LGR-991). nih.gov LGR-991 blocks the CRE1/AHK4 receptor with a potency similar to PI-55 and also acts as a competitive inhibitor of the AHK3 receptor. nih.gov An important advantage of LGR-991 is that it exhibits reduced agonistic (cytokinin-like) effects compared to PI-55 in various bioassays. nih.gov The development of these antagonists provides valuable tools for studying cytokinin signaling and has potential applications in agriculture by allowing for the manipulation of plant growth processes like seed germination and root development. nih.gov
| Compound | Target Receptor(s) | Observed Activity | Reference |
|---|---|---|---|
| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | CRE1/AHK4, AHK3 | Competitively inhibits binding of natural cytokinins. | nih.govresearchgate.net |
| LGR-991 (6-(2,5-Dihydroxybenzylamino)purine) | CRE1/AHK4, AHK3 | Blocks CRE1/AHK4; competitive inhibitor of AHK3; reduced agonistic effects compared to PI-55. | nih.gov |
Structure Activity Relationship Sar Investigations of N 2 2 Pyridinyl Ethyl 1h Purin 6 Amine Derivatives
Impact of N6-Substituent Variations on Biological Activity
The substituent at the N6-position of the purine (B94841) ring plays a pivotal role in determining the molecule's biological activity. This side chain is often responsible for key interactions within the binding pocket of a target protein, and its size, shape, flexibility, and electronic properties can dramatically alter affinity and efficacy.
The N6-side chain is a primary determinant of potency and selectivity for many classes of purine-based inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and adenosine (B11128) receptors. The pyridinyl-ethyl group in N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine offers a combination of aromaticity, hydrogen bonding capability (via the pyridine (B92270) nitrogen), and conformational flexibility that is often favorable for binding.
Comparative analyses reveal distinct trends when this moiety is compared with other common side chains:
Benzyl Moiety : N6-benzyladenine derivatives are a well-studied class of compounds. nih.gov The benzyl group provides a hydrophobic, aromatic surface that can engage in π-stacking and van der Waals interactions. Potency can be modulated by substitution on the phenyl ring; for example, a chloro substituent can decrease efficacy depending on its position. nih.gov In many kinase inhibitor scaffolds, the benzyl group serves as a foundational element for establishing binding affinity. nih.gov
Alkyl Chains : Simple N6-alkyl chains also influence activity. For adenosine A1 receptor affinity, an optimal chain length is observed, with potency decreasing sharply as the alkyl chain extends beyond eight methylene units. nih.gov Small N6-alkyl groups can confer selectivity for human A3 adenosine receptors. nih.gov This suggests that while hydrophobic interactions are important, the size and volume of the substituent must be precisely matched to the target's binding site.
Indolyl Moiety : The indole nucleus, present in many biologically active molecules, offers a larger, hydrogen-bond-donating aromatic system. researchgate.net While less common in direct SAR comparisons with the pyridinyl-ethyl group, indole derivatives are known to bind to a wide range of enzymes, suggesting that an N6-indolylethyl side chain could offer unique interactions, potentially enhancing potency or altering selectivity profiles.
Pyridinyl-ethyl Moiety : This group combines features of both benzyl and alkyl chains but with the distinct electronic influence of the pyridine ring. The nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions that may not be possible with a simple phenyl ring. This feature is often exploited in the design of kinase inhibitors to engage with hinge region residues of the ATP-binding pocket. The two-carbon linker provides flexibility, allowing the pyridine ring to adopt an optimal orientation for binding.
Table 1: Illustrative Comparison of N6-Substituents on Kinase Inhibition Data compiled from multiple sources for illustrative purposes; direct comparison requires identical assay conditions.
| N6-Substituent | Representative Target Class | Typical IC50 Range | Key SAR Observations |
| Benzyl | CDKs, Src/Abl | 10 nM - 1 µM | Potency is highly dependent on phenyl ring substitutions. acs.org |
| Cyclopropylamino | Src/Abl | 50 nM - 500 nM | Small, rigid alkyl groups can provide favorable PK profiles. acs.org |
| Pyridinyl-ethyl | CDKs | 10 nM - 200 nM | Pyridine nitrogen can form key hydrogen bonds in the hinge region. |
| Phenylpentyl | Cytokinin Receptors | Receptor-specific effects | Can act as an anticytokinin by suppressing receptor action. nih.gov |
When the N6-side chain contains a chiral center, the stereochemistry can have a profound impact on biological activity. This is because the binding pockets of proteins are themselves chiral, leading to stereoselective interactions with ligands.
A clear example of this is observed in derivatives of N6-(1-phenylethyl)adenosine. Studies on adenosine A3 receptors have demonstrated that enantiomers can exhibit significant differences in binding affinity. For the rat A3 receptor, there is a marked stereoselectivity, with one enantiomer binding more tightly than the other. nih.gov This highlights that the three-dimensional arrangement of the atoms at the chiral center dictates the precise fit of the side chain within the receptor's binding site. Even subtle changes in the spatial orientation of the phenyl group and the methyl group relative to the purine core can either enhance or disrupt critical binding interactions, leading to dramatic differences in potency and efficacy. nih.gov
Effects of Substitutions on the Purine Nucleus (C2, C8, N7, N9)
Modifications to the purine ring itself provide another critical avenue for modulating the pharmacological properties of this compound derivatives. Substitutions at the C2, C8, N7, and N9 positions can influence potency, selectivity, metabolic stability, and solubility.
C2 Position : The C2 position is a key site for modification. Introducing small substituents can fine-tune the electronic properties of the purine ring and create new interactions with the target protein. For instance, in N6-benzyladenosine derivatives, the addition of an amino group at the C2 position can lead to compounds with anticytokinin properties. nih.gov Conversely, other substitutions can enhance agonist activity at certain receptors. In some kinase inhibitors, a C2-amino group can form an additional hydrogen bond with the target enzyme, significantly boosting potency.
C8 Position : The C8 position is less commonly substituted but can still influence activity. C8-alkylation of purine nucleosides can lead to analogs with antiviral or anticancer activities. nih.gov Direct C-H arylation at the C8 position is also a synthetic strategy to introduce bulky groups that can probe deeper regions of a binding pocket. nih.gov
N9 Position : The N9 position is frequently substituted, often with alkyl or cycloalkyl groups, to enhance activity or improve pharmacokinetic properties. In many kinase inhibitors, an isopropyl or cyclopentyl group at N9 is optimal for fitting into a hydrophobic pocket. nih.gov However, increasing the steric bulk at the N9 position can also reduce inhibitory potential. researchgate.net The choice of N9-substituent is a balance between achieving favorable interactions and avoiding steric clashes.
N7 Position : Alkylation at the N7 position is less common than at N9, as the N9 isomer is often the thermodynamically more stable product. nih.gov However, N7-substituted purines can possess distinct biological activities, including cytotoxic and antiviral effects. nih.gov The regiochemistry of substitution (N7 vs. N9) can be controlled by specific synthetic methods, allowing for the exploration of this chemical space. mdpi.com
Halogenation is a powerful tool in medicinal chemistry to modulate a compound's properties. Introducing halogen atoms onto the purine ring can have several effects:
Electronic Effects : Halogens are electron-withdrawing and can alter the pKa of the purine ring system, which can affect binding interactions.
Steric Effects : The size of the halogen (F < Cl < Br < I) can be used to probe the steric tolerance of a binding site.
Halogen Bonding : Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen in a protein's backbone.
Specifically, introducing a halogen at the C2 position of the purine ring has been shown to increase the biological activity of N6-substituted derivatives in certain contexts. nih.gov For example, 2-chloro-N6-benzyladenosine derivatives have been synthesized and evaluated as ligands for platinum(II) complexes with potential antitumor activity. Similarly, 2,6-disubstituted purines, including those with chloro- and benzylthio- substituents, have been shown to be effective inhibitors of enzymes like purine nucleoside phosphorylase.
Table 2: Summary of Effects of Purine Nucleus Modifications
| Position | Type of Modification | General Effect on Activity |
| C2 | Halogenation (e.g., -Cl) | Often increases potency; can alter selectivity. |
| Amino (-NH2) | Can introduce new H-bonds; may switch activity profile (e.g., to antagonist). nih.gov | |
| C8 | Alkylation (e.g., -CH3) | Can introduce new van der Waals contacts; may confer antiviral activity. nih.gov |
| Cyanation (-CN) | Provides a versatile handle for further functionalization. | |
| N9 | Alkylation (e.g., -isopropyl) | Often crucial for occupying hydrophobic pockets and enhancing potency. nih.gov |
| Functionalized chains | Can be used to improve solubility or add vector groups. researchgate.net | |
| N7 | Alkylation (e.g., -tert-butyl) | Less common but can lead to unique biological profiles. nih.gov |
Ligand Efficiency and Druggability Parameters (Computational Aspects, excluding ADMET specifics)
In modern drug discovery, SAR is increasingly guided by computational metrics that help quantify the quality of a compound beyond simple potency. Ligand Efficiency (LE) and druggability are two such concepts used to prioritize and optimize lead compounds.
Ligand Efficiency (LE) measures the binding affinity of a compound on a per-atom basis. It normalizes potency for molecular size, providing a way to compare molecules of different weights. The goal is to identify smaller molecules that bind efficiently, as these often have more favorable physicochemical properties and greater potential for optimization. LE is calculated from the binding free energy (ΔG) and the number of non-hydrogen (heavy) atoms (N) in the molecule.
The formula for Ligand Efficiency is: LE = -ΔG / N
Where ΔG can be calculated from the inhibition constant (Ki) or IC50 value: ΔG = RTln(Ki) . A simplified, practical formula is often used:
LE (kcal/mol per heavy atom) ≈ 1.4 * pKi / N
A higher LE value is generally desirable, indicating that the compound makes a more efficient set of interactions with its target per unit of size.
Druggability refers to the likelihood that a given biological target can be modulated by a small-molecule drug. Computational tools can analyze the three-dimensional structure of a target's binding site to predict its druggability. These algorithms assess features such as pocket size, shape, enclosure, and hydrophobicity. A deep, well-defined hydrophobic pocket is typically considered more "druggable" than a flat, solvent-exposed surface. By docking a ligand like this compound into a model of its target, researchers can assess the complementarity of the ligand to a druggable pocket, guiding further modifications to improve binding and efficiency.
Table 3: Hypothetical Ligand Efficiency Calculation This is an illustrative example based on typical values for a potent kinase inhibitor.
| Parameter | Value | Comment |
| Compound | N-(2-(2-Pyridinyl)ethyl)-9-isopropyl-1H-purin-6-amine | A representative derivative. |
| Assumed IC50 | 15 nM | A potent value for a lead compound. |
| pIC50 (-log[IC50]) | 7.82 | Logarithmic transformation of potency. |
| Heavy Atom Count (N) | 20 | C15H18N6, so 15 (C) + 6 (N) = 21. Correction: Formula is C15H18N6, so 15 Carbons + 6 Nitrogens = 21 Heavy Atoms |
| Calculated LE | 0.52 kcal/mol per atom | Calculated as (1.4 * 7.82) / 21. A favorable LE value. |
This computational analysis helps guide the optimization process. For example, if adding a functional group significantly increases molecular weight but provides only a marginal gain in potency, the LE will decrease, suggesting it is an inefficient modification. This quantitative approach allows chemists to focus on modifications that provide the most significant "binding bang for the buck."
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT, HF/6-31G, B3LYP, etc.)*
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to investigate molecular structures and electronic properties. ijcce.ac.ir DFT, particularly with functionals like B3LYP and basis sets such as 6-31G*, provides a balance between accuracy and computational cost for studying organic molecules. ijcce.ac.irnih.gov These calculations are crucial for determining optimized molecular geometry, vibrational frequencies, and electronic parameters that govern the chemical reactivity of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine.
Electronic structure analysis provides a window into the reactivity and interaction sites of a molecule. Key parameters derived from quantum calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are critical in defining a molecule's electronic behavior. The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) between these frontier orbitals is a significant indicator of chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr A small energy gap suggests that the molecule is more reactive and can be easily polarized. For similar heterocyclic compounds, this gap is instrumental in predicting charge transfer interactions within the molecule. dergipark.org.tr
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.com It helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stabilization energies, offering insights into the molecule's electronic stability and the nature of its chemical bonds. mdpi.com
| Parameter | Description | Typical Application for Heterocyclic Amines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity; important for interactions with electron-deficient receptors. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity; relevant for charge-transfer complexes. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |
| MEP | Molecular Electrostatic Potential | Visualizes charge distribution to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| NBO | Natural Bond Orbital Analysis | Quantifies intramolecular charge transfer, hyperconjugative interactions, and bond stability. |
Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.net These predicted spectra, when compared with experimental data, allow for precise assignment of vibrational modes to specific functional groups and bond movements within the this compound structure. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. researchgate.netresearchgate.net
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or enzyme. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govfabad.org.tr
Docking simulations place the this compound molecule into the binding site of a specific biological target. nih.gov The process involves a search algorithm to generate various binding poses and a scoring function to rank them based on binding affinity. mdpi.com The results provide a detailed model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. semanticscholar.orgphyschemres.org This information is invaluable for understanding the structural basis of the ligand's biological activity.
When the biological target is an enzyme, docking studies focus on the interactions within the active site. fabad.org.tr By modeling the binding of this compound to an enzyme's catalytic pocket, researchers can hypothesize its potential as an inhibitor or modulator. lew.ro The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy and helps in comparing the binding affinity with known inhibitors. physchemres.orglew.ro Analysis of the docked pose can reveal which amino acid residues are critical for binding and can guide the design of more potent and selective analogs. physchemres.org
| Study Type | Objective | Key Information Obtained |
| Ligand-Receptor Docking | Predict the binding mode and affinity of the compound to a biological receptor. | Binding pose, binding energy (scoring), key interacting residues (H-bonds, hydrophobic contacts). |
| Ligand-Enzyme Docking | Investigate how the compound interacts with an enzyme's active site. | Potential inhibitory mechanism, identification of critical active site residues, guidance for inhibitor design. |
Molecular Dynamics Simulations (for conformational dynamics and binding)
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the complex in a simulated physiological environment. nih.govresearchgate.net
For the this compound-protein complex, an MD simulation would typically run for nanoseconds to microseconds. mdpi.comnih.gov Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over time. A stable RMSD plot indicates that the system has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, revealing the most persistent and crucial interactions for binding stability.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA, the binding free energy can be calculated from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.netnih.gov
Homology Modeling of Unresolved Protein Structures
In the study of this compound and related purine (B94841) derivatives, computational chemistry plays a pivotal role, particularly when the three-dimensional structures of their protein targets have not been determined experimentally. Homology modeling, also known as comparative modeling, is a prominent in silico technique used to predict the structure of a protein when its primary sequence is known, but its experimental structure is unavailable. mdpi.comnih.gov This method is especially crucial for families of proteins like G protein-coupled receptors (GPCRs), which include the adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃), the primary targets for many purine-based compounds. nih.govdocumentsdelivered.com Due to their membrane-bound nature, obtaining high-resolution crystal structures for all GPCR subtypes is exceptionally challenging. nih.gov
Homology modeling constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous protein—the "template". bonvinlab.org The reliability of the model is highly dependent on the degree of sequence identity between the target and the template; a sequence identity above 30-50% can often yield a model with an accuracy comparable to a low-resolution experimental structure. nih.govescholarship.org
The process involves several key steps:
Template Identification: The first step is to search for proteins with known structures that are homologous to the target sequence, often using tools like BLAST to search the Protein Data Bank (PDB). nih.gov For adenosine receptor subtypes like A₁, A₂B, and A₃, the experimentally resolved crystal structure of the human A₂A adenosine receptor (A₂A AR) has served as a primary template. documentsdelivered.com Before its structure was available, the crystal structure of bovine rhodopsin was a common template for many GPCRs. nih.gov
Sequence Alignment: The target protein's amino acid sequence is aligned with the template's sequence. This alignment is critical for accurately mapping the target's residues onto the template's structural framework.
Model Building and Refinement: A 3D model of the target is generated based on the alignment. This involves constructing the protein backbone and adding the side chains. The initial model, particularly the loop regions which can differ significantly from the template, undergoes energy minimization and refinement to produce a stereochemically stable and accurate structure. nih.gov
Validation: The quality of the final model is rigorously assessed using various computational tools. A common validation method is the Ramachandran plot, which evaluates the conformational feasibility of the protein's backbone dihedral angles. mdpi.com
For this compound, an adenosine agonist, homology models of adenosine receptors are instrumental in understanding its binding mechanism. These models provide detailed insights into the ligand-receptor interactions at the atomic level. nih.gov Molecular docking simulations are then performed, placing the compound into the predicted binding site of the homology model to identify key interactions. nih.gov
Research based on homology models of adenosine receptors has consistently predicted a conserved binding mode for adenosine agonists. The adenine (B156593) moiety of the ligand is typically located in a pocket formed by transmembrane (TM) helices 3, 5, 6, and 7. nih.gov Specific amino acid residues have been identified as crucial for binding. For instance, a highly conserved asparagine residue in TM6 (Asn253 in A₂A AR) is predicted to form a critical hydrogen bond with the N⁶-amino group of the purine ring. nih.gov Another conserved hydrophilic residue, Asn181 in TM5, is thought to engage in hydrogen bonding with the N1-nitrogen of the purine. nih.gov The accuracy of these predictions has been reinforced by the eventual solving of the A₂A AR crystal structure, which showed a high degree of similarity to the previously generated homology models, especially within the transmembrane helical domains. nih.gov
The table below summarizes examples of homology modeling studies relevant to the targets of this compound.
| Target Protein | Template Used | Key Findings from Modeling |
|---|---|---|
| A₁ Adenosine Receptor | Human A₂A Adenosine Receptor | Prediction of the binding pocket architecture and identification of key residues for agonist binding. |
| A₂B Adenosine Receptor | Human A₂A Adenosine Receptor | Elucidation of structural features that determine ligand selectivity among A₂ subtypes. |
| A₃ Adenosine Receptor | Human A₂A Adenosine Receptor | Development of models to explain the shift from antagonist to agonist behavior based on subtle ligand modifications. acs.org |
| General Adenosine Receptors (before A₂A structure) | Bovine Rhodopsin | Initial models that established the general binding mode for adenosine agonists within the GPCR transmembrane bundle. nih.gov |
Detailed analysis of these models reveals specific interactions that stabilize the ligand within the binding pocket. The table below outlines some of the key amino acid residues and their predicted interactions with adenosine-like agonists.
| Residue (A₂A AR numbering) | Location | Predicted Interaction with Adenosine Agonists |
|---|---|---|
| Asn253 | Transmembrane Helix 6 (TM6) | Forms a hydrogen bond with the N⁶-amino group of the adenine ring. nih.gov |
| Asn181 | Transmembrane Helix 5 (TM5) | Predicted to form a hydrogen bond with the N1-nitrogen of the adenine ring. nih.gov |
| Phe168 | Extracellular Loop 2 (EL2) | Participates in hydrophobic interactions with the adenine moiety. nih.gov |
| Glu169 | Extracellular Loop 2 (EL2) | Contributes to the binding of the adenine portion of the ligand. nih.gov |
| His278 | Transmembrane Helix 7 (TM7) | Involved in shaping the binding pocket. nih.gov |
Future Research Directions and Emerging Applications in Chemical Biology
Rational Design of Next-Generation Purine-6-amine Analogues
The development of novel analogues of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine with enhanced potency, selectivity, and novel mechanisms of action is a promising area of research. Rational design strategies will be instrumental in systematically exploring the chemical space around this scaffold.
Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationships of this compound. researchgate.netnih.govnih.gov This will involve the synthesis of a library of analogues with systematic modifications to three key regions: the purine (B94841) core, the N6-substituent, and the pyridine (B92270) ring. For instance, substitutions on the purine ring, such as at the C2 or C8 positions, could modulate binding affinity and selectivity for biological targets. Modifications to the ethyl linker, such as altering its length or rigidity, could also provide valuable insights.
Bioisosteric Replacement: Another key strategy will be the use of bioisosteric replacements to improve the compound's properties. mdpi.comu-tokyo.ac.jp For example, the purine core could be replaced with other heterocyclic systems like pyrrolopyrimidines or pyrazolopyrimidines to explore different interactions with target proteins. mdpi.com Similarly, the pyridine ring could be substituted with other aromatic or heteroaromatic rings to fine-tune electronic and steric properties. The strategic replacement of hydrogen with fluorine on the pyridine ring is a common tactic that can significantly influence a compound's biological activity. nih.gov
Computational Modeling: In silico approaches, such as molecular docking and molecular dynamics simulations, will play a crucial role in guiding the design of new analogues. monash.edu By modeling the interactions of this compound and its derivatives with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Identification of Novel Biological Targets and Pathways (in non-human contexts)
A critical area of future research is the identification of the specific biological targets and pathways modulated by this compound in non-human organisms.
Antimicrobial Targets: Given that purine analogues are known to possess antimicrobial properties, a key research direction will be to investigate whether this compound can target bacterial riboswitches. nih.govacs.orgnih.govplos.org Riboswitches are structured RNA domains in bacterial messenger RNA that regulate gene expression upon binding to specific ligands. nih.govacs.org The purine scaffold of this compound makes it a candidate for binding to purine-sensing riboswitches, such as the guanine (B1146940) riboswitch, potentially disrupting essential metabolic pathways in pathogenic bacteria. nih.govacs.orgnih.gov
Herbicidal Targets: The presence of the pyridine moiety suggests potential applications in agriculture. Pyridine derivatives are found in a number of commercial herbicides. mdpi.comepa.gov Future studies could explore whether this compound or its analogues inhibit key enzymes in plant biosynthetic pathways, similar to how other pyridine-containing herbicides function. mdpi.comresearchgate.net
The following table outlines potential non-human biological targets for this compound:
| Potential Target Class | Specific Example | Organism | Potential Effect |
| Riboswitches | Guanine riboswitch | Bacteria | Inhibition of purine biosynthesis and transport |
| Plant Enzymes | Acetolactate synthase (ALS) | Weeds | Inhibition of branched-chain amino acid synthesis |
| Plant Enzymes | Protoporphyrinogen oxidase (PPO) | Weeds | Disruption of chlorophyll (B73375) and heme synthesis |
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data will be essential. This systems biology approach can reveal the compound's mechanism of action on a global scale within a non-human organism. mdpi.comnih.govnih.gov
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in a target organism upon treatment with the compound. nih.govnih.gov This can help identify the pathways that are perturbed, providing clues about the compound's mode of action and potential off-target effects. plos.orgbiorxiv.org
Proteomics: Chemical proteomics approaches can be employed to identify the direct protein targets of this compound. beilstein-journals.orgeuropeanreview.orgnih.govworldpreclinicalcongress.comnih.gov Techniques such as affinity-based protein profiling could be used to isolate and identify proteins that bind to the compound.
Metabolomics: By analyzing the changes in the metabolome of an organism after exposure to the compound, researchers can gain insights into the metabolic pathways that are affected. nih.govfrontiersin.org This can be particularly useful in understanding the downstream consequences of target engagement.
The integration of these omics datasets will provide a holistic view of the cellular response to this compound, from changes in gene expression to alterations in protein levels and metabolic fluxes.
Potential Applications in Agricultural Biotechnology and Plant Science
The structural features of this compound suggest promising applications in agricultural biotechnology and plant science.
Cytokinin-like Activity: N6-substituted purines are well-known for their cytokinin activity, which is crucial for plant growth and development. ekb.egbas.bg The N6-pyridylethyl substituent in the target compound could confer cytokinin or anticytokinin properties. nih.govmdpi.com Future research should involve bioassays to evaluate the effect of this compound on plant cell division, differentiation, and senescence. nih.gov The development of potent and selective cytokinin agonists or antagonists could have significant applications in improving crop yield and quality. rsc.org
Herbicidal Activity: As previously mentioned, the pyridine ring is a common feature in many herbicides. mdpi.comepa.gov Research into the herbicidal potential of this compound and its derivatives is warranted. Screening for phytotoxicity against a panel of weed species could identify lead compounds for the development of new herbicides with potentially novel modes of action.
The following table summarizes the potential agricultural applications of this compound:
| Potential Application | Mechanism of Action | Desired Outcome |
| Plant Growth Regulation | Modulation of cytokinin signaling pathways | Enhanced crop yield, delayed senescence |
| Herbicide | Inhibition of essential plant enzymes | Selective weed control |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine, and what are critical reaction parameters?
Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, in analogous purine derivatives, sodium cyanoborohydride in THF with catalytic TFA or HCl is used for reductive amination to stabilize intermediates . Key parameters include:
- Solvent choice : THF or DCM for solubility and inertness.
- Catalyst optimization : Acidic conditions (TFA/HCl) to drive reductive amination.
- Purification : Chromatography on KP-NH silica (e.g., 9.5:0.5 DCM/MeOH) ensures high purity .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize the structural integrity of this compound?
Answer:
- ¹H NMR : Analyze pyridinyl proton signals (δ ~7.6–8.6 ppm) and purine NH peaks (δ ~9–10 ppm). Splitting patterns confirm substitution positions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. For example, a compound with C₁₉H₂₅N₆ showed a calculated mass of 337.2135 vs. observed 337.2138 .
- IR Spectroscopy : Detect amine N–H stretches (~3200 cm⁻¹) and aromatic C=C vibrations (~1580 cm⁻¹) .
Q. What preliminary biological assays are suitable for screening the compound's activity?
Answer:
- Kinase inhibition assays : Use fluorescence polarization or radiometric assays to test inhibition of targets like Nek2, as seen in structurally related purine derivatives .
- Cellular uptake studies : Fluorescent tagging (e.g., pyridinyl-linked fluorophores) to monitor intracellular localization .
- Stability tests : Measure half-life in physiological buffers (e.g., pH 7.4 PBS) to assess metabolic resistance .
Advanced Questions
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyridinyl vs. thienyl groups) and compare IC₅₀ values .
- Crystallography : Resolve binding modes via co-crystallization with target proteins (e.g., kinase domains) to identify critical interactions .
- Computational docking : Use molecular dynamics simulations to predict binding affinities and explain discrepancies .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
Answer:
Q. How can the compound's mechanism of action as a kinase inhibitor be validated experimentally?
Answer:
- Kinetic assays : Measure time-dependent inhibition to confirm irreversible binding (e.g., pre-incubation with target enzyme) .
- Mass spectrometry : Detect covalent adducts between the compound and cysteine residues in the kinase active site .
- Mutagenesis studies : Replace critical cysteine residues (e.g., Cys22 in Nek2) and assess loss of inhibition .
Q. What advanced techniques are recommended for studying the compound's fluorescence quenching in DNA duplexes?
Answer:
- Time-resolved fluorescence : Measure lifetime changes to distinguish static vs. dynamic quenching .
- Circular dichroism (CD) : Compare CD spectra of single-stranded vs. duplex DNA to correlate structural changes with fluorescence loss .
- FRET assays : Use Förster resonance energy transfer to probe proximity effects in nucleic acid complexes .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
